
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Descripción general
Descripción
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of benzothiazole-6-carboxylic acid with 4-fluoroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its potential as a therapeutic agent and its role in developing new materials and chemical processes have garnered significant interest.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex molecules. It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile intermediate in chemical synthesis. Common reagents for these reactions include potassium permanganate (oxidizing agent), sodium borohydride (reducing agent), and various nucleophiles for substitution.
Biology
The compound has demonstrated potential in various biological assays and studies, indicating its broad applicability in biological research.
Medicine
Research suggests that this compound may have therapeutic potential due to its biological activity, particularly in oncology and antimicrobial research.
Anticancer Properties
This compound has shown anticancer activity against various cancer cell lines. It targets key enzymes such as BRAF kinase and VEGFR-2, which are involved in cancer proliferation and angiogenesis. Inhibition of BRAF can reduce tumor growth by affecting the MAPK signaling pathway, while inhibiting VEGFR-2 can prevent tumor vascularization.
Compared to known anticancer agents like sorafenib, this compound exhibits comparable efficacy in inhibiting BRAF-mutant melanoma and VEGFR-2-dependent tumors.
Compound | IC50 (μM) | Cancer Cell Line | Reference Drug | Reference IC50 (μM) |
---|---|---|---|---|
This compound | 0.194 | BRAF-mutant melanoma | Sorafenib | 0.171 |
This compound | 0.071 | VEGFR-2 dependent tumors | Sorafenib | 0.069 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antibacterial and antifungal activities. It is effective against Gram-positive and Gram-negative bacteria and shows significant inhibition against fungal strains like Candida albicans.
Case Studies
- BRAF Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of BRAF-mutant melanoma cells through apoptosis induction. Apoptosis rates increased from 0.89% in untreated controls to 37.83% in treated cells.
- Combination Therapy : When combined with gemcitabine in pancreatic cancer models, this compound showed enhanced antiproliferative effects compared to either agent alone.
Industry
this compound may be used in developing new materials and chemical processes, highlighting its potential in industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
- Benzothiazole-6-carboxylic acid
- N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide
These compounds share similar structural features but may differ in their biological activities and applications. The presence of the 4-fluorophenyl group in this compound can impart unique properties, making it distinct from other derivatives.
Actividad Biológica
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These compounds often exhibit anticancer, antibacterial, and antifungal properties due to their ability to interact with various biological targets.
Target Enzymes and Pathways
This compound primarily targets several key enzymes involved in cancer proliferation and survival:
- BRAF Kinase : This enzyme is crucial in the MAPK signaling pathway, which regulates cell division and differentiation. Inhibition of BRAF can lead to reduced tumor growth.
- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is involved in angiogenesis. Inhibiting VEGFR-2 can prevent tumor vascularization.
The compound has shown promising inhibitory effects on these targets, contributing to its anticancer activity.
Anticancer Properties
Recent studies have highlighted the potent anticancer activity of this compound across various cancer cell lines. The following table summarizes its cytotoxic effects compared to known anticancer agents:
Compound | IC50 (μM) | Cancer Cell Line | Reference Drug | Reference IC50 (μM) |
---|---|---|---|---|
This compound | 0.194 | BRAF-mutant melanoma | Sorafenib | 0.171 |
This compound | 0.071 | VEGFR-2 dependent tumors | Sorafenib | 0.069 |
These findings indicate that this compound exhibits comparable efficacy to established treatments like sorafenib.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. It has been evaluated against various pathogens with notable results:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Exhibits significant inhibition against fungal strains such as Candida albicans.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
-
Study on BRAF Inhibition :
- A study demonstrated that this compound significantly inhibited the proliferation of BRAF-mutant melanoma cells through apoptosis induction.
- Apoptosis rates increased from 0.89% in untreated controls to 37.83% in treated cells.
-
Combination Therapy :
- When combined with gemcitabine in pancreatic cancer models, this compound exhibited enhanced antiproliferative effects compared to either agent alone.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-2-4-11(5-3-10)17-14(18)9-1-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVBGRWHLIOYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327044 | |
Record name | N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
681170-09-2 | |
Record name | N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.